17-beta-Hydroxy Exemestane

Übersicht

Beschreibung

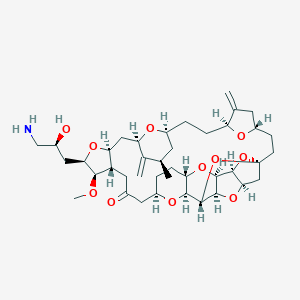

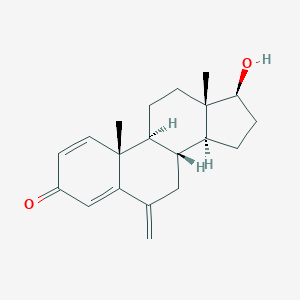

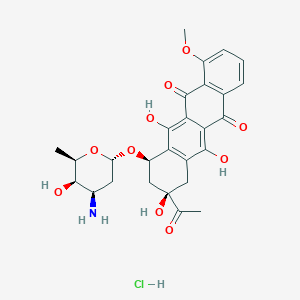

17β-Hydroxy-Exemestan ist ein Metabolit von Exemestan, einem steroidalen Aromatasehemmer, der hauptsächlich zur Behandlung von östrogenrezeptor-positivem Brustkrebs bei postmenopausalen Frauen eingesetzt wird . Diese Verbindung spielt eine entscheidende Rolle bei der Senkung des Östrogenspiegels, indem sie das Enzym Aromatase hemmt, das Androgene in Östrogene umwandelt .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 17β-Hydroxy-Exemestan umfasst mehrere Schritte, ausgehend von der Stammverbindung Exemestan. Der primäre synthetische Weg beinhaltet die Reduktion von Exemestan zur Bildung von 17β-Dihydro-Exemestan, gefolgt von Glucuronidierung zur Herstellung von 17β-Hydroxy-Exemestan . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Reduktionsmitteln und spezifischen Enzymen, um die Umwandlung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 17β-Hydroxy-Exemestan folgt einem ähnlichen synthetischen Weg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS), um die Reinheit und Qualität des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17β-Hydroxy Exemestane involves multiple steps, starting from the parent compound Exemestane. The primary synthetic route includes the reduction of Exemestane to form 17β-Dihydro Exemestane, followed by glucuronidation to produce 17β-Hydroxy Exemestane . The reaction conditions typically involve the use of reducing agents and specific enzymes to facilitate the conversion .

Industrial Production Methods: Industrial production of 17β-Hydroxy Exemestane follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 17β-Hydroxy-Exemestan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Die Bedingungen variieren je nach dem einzuführenden Substituenten.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und Ketonderivate von 17β-Hydroxy-Exemestan .

Wissenschaftliche Forschungsanwendungen

17β-Hydroxy-Exemestan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Studiert für seine Rolle bei der Hemmung der Aromatase und der Senkung des Östrogenspiegels.

Medizin: Wird hauptsächlich zur Behandlung von östrogenrezeptor-positivem Brustkrebs eingesetzt.

Industrie: Eingesetzt in der pharmazeutischen Industrie zur Herstellung von Exemestan-basierten Medikamenten.

5. Wirkmechanismus

17β-Hydroxy-Exemestan übt seine Wirkung aus, indem es irreversibel an die aktive Stelle des Aromatase-Enzyms bindet, was zu seiner dauerhaften Hemmung führt . Dies verhindert die Umwandlung von Androgenen in Östrogene und senkt so den Östrogenspiegel im Körper . Die molekularen Zielstrukturen sind das Aromatase-Enzym und Östrogenrezeptoren .

Ähnliche Verbindungen:

Anastrozol: Ein nicht-steroidaler Aromatasehemmer, der zur Behandlung von Brustkrebs eingesetzt wird.

Letrozol: Ein weiterer nicht-steroidaler Aromatasehemmer mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit von 17β-Hydroxy-Exemestan: Im Gegensatz zu nicht-steroidalen Aromatasehemmern ist 17β-Hydroxy-Exemestan eine steroidale Verbindung, die durch ihre androgene Aktivität möglicherweise zusätzliche positive Auswirkungen auf die Knochengesundheit hat . Dies macht es einzigartig im Vergleich zu anderen Aromatasehemmern .

Wirkmechanismus

17β-Hydroxy Exemestane exerts its effects by irreversibly binding to the active site of the aromatase enzyme, leading to its permanent inhibition . This prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body . The molecular targets include the aromatase enzyme and estrogen receptors .

Vergleich Mit ähnlichen Verbindungen

Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.

Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

Uniqueness of 17β-Hydroxy Exemestane: Unlike non-steroidal aromatase inhibitors, 17β-Hydroxy Exemestane is a steroidal compound, which may exert additional beneficial effects on bone health through its androgenic activity . This makes it unique compared to other aromatase inhibitors .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B193342.png)